molecular formula C24H34Cl2N2O4 B2740298 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride CAS No. 1052403-89-0

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride

Cat. No.: B2740298
CAS No.: 1052403-89-0
M. Wt: 485.45
InChI Key: PWGOITXWHUFONE-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a benzo[d][1,3]dioxol-5-ylmethyl group attached to the piperazine ring and a 4-isopropylphenoxy moiety linked to a propan-2-ol backbone. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4.2ClH/c1-18(2)20-4-6-22(7-5-20)28-16-21(27)15-26-11-9-25(10-12-26)14-19-3-8-23-24(13-19)30-17-29-23;;/h3-8,13,18,21,27H,9-12,14-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGOITXWHUFONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride is an arylpiperazine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety, which is known for its significant pharmacological properties. The molecular formula is C24H32Cl2N2O4C_{24}H_{32}Cl_2N_2O_4, and it exists as a dihydrochloride salt, enhancing its solubility and bioavailability.

PropertyValue
Molecular Weight460.44 g/mol
SolubilitySoluble in water
Melting PointNot specified
LogP (Partition Coefficient)Not specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of arylpiperazine derivatives, including the title compound. Research indicates that these compounds can exhibit significant cytotoxicity against various cancer cell lines, particularly prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Activity

In a study conducted by Chen et al. (2018), the compound was tested against several prostate cancer cell lines. The results indicated that it inhibited cell growth significantly with an IC50 value in the low micromolar range. The authors suggested that the compound's activity could be attributed to its ability to interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways .

Neuropharmacological Effects

Aryl-piperazine derivatives are also known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The compound's structure allows it to interact with serotonin receptors, which play a crucial role in mood regulation.

Research Findings on Anxiolytic Activity

In a study exploring the anxiolytic effects of similar compounds, it was found that modifications to the piperazine ring can enhance binding affinity to serotonin receptors. This suggests that the title compound may also possess anxiolytic properties through modulation of serotonergic signaling pathways .

Other Biological Activities

The compound has been reported to exhibit additional biological activities such as:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Antidiabetic Effects : Certain studies indicate potential in managing diabetes through modulation of glucose metabolism .
  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines has been observed in vitro.

The biological activities of 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin and dopamine receptors).
  • Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation and survival.
  • Signal Transduction Pathway Interference : Disruption of critical signaling pathways that regulate cell growth and apoptosis.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity in prostate cancer
AnxiolyticPotential modulation of serotonin
AntimicrobialEffective against bacterial strains
Anti-inflammatoryInhibition of cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core features (piperazine or benzodioxol groups) but differ in substituents, influencing physicochemical properties and biological activity. Below is a comparative analysis:

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name & Source Core Structure Substituents Salt Form Notable Properties/Potential Indications
Main Compound Piperazine-propanol - Benzo[d][1,3]dioxol-5-ylmethyl (piperazine)
- 4-isopropylphenoxy (propanol)
Dihydrochloride High solubility; inferred CNS activity due to benzodioxol and lipophilic isopropyl group.
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride Piperazine-propanol - Benzo[d][1,3]dioxol-5-ylmethyl (piperazine)
- Naphthalen-1-yloxy (propanol)
Dihydrochloride Bulky naphthyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration but reducing solubility.
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride Piperazine-propanol - 4-Methoxyphenyl (piperazine)
- 2-Nitrophenoxy (propanol)
Dihydrochloride Nitro group introduces metabolic instability; methoxy substituent may reduce CNS penetration.
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole - Benzo[d][1,3]dioxol-5-yl
- tert-Butyl
Not specified Anticonvulsant activity demonstrated; pyrazole core diverges from piperazine-propanol analogs.

Key Findings from Comparative Analysis

The nitro group in is metabolically problematic, often associated with toxicity, unlike the stable isopropyl group in the main compound.

Therapeutic Implications :

  • Benzodioxol-containing compounds (e.g., ) are frequently associated with CNS activity. The main compound’s dihydrochloride salt and moderate lipophilicity suggest suitability for oral or injectable formulations targeting neurological receptors.
  • The pyrazole derivative in demonstrates explicit anticonvulsant activity, hinting at shared therapeutic pathways despite structural differences.

Synthetic Considerations: Piperazine derivatives often require alkylation or acylation steps.

Commercial and Regulatory Notes

  • Commercial Availability : The main compound is supplied by XI’AN YI HANG CHEMICAL CO., LTD, indicating industrial-scale production .
  • Regulatory Aspects : Impurity profiles for similar piperazine derivatives (e.g., ) highlight the importance of stringent quality control in pharmaceutical manufacturing.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, piperazine (2.0 equiv) is reacted with 5-(bromomethyl)benzo[d]dioxole (1.0 equiv) in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH, 1.5 equiv) as the base. The mixture is stirred under nitrogen at room temperature for 12 hours, followed by quenching with saturated ammonium chloride. The organic layer is dried over anhydrous sodium sulfate and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the mono-alkylated piperazine derivative.

Table 1: Optimization of Piperazine Alkylation

Base Solvent Temperature Time (h) Yield (%)
NaH THF 25°C 12 78
K₂CO₃ DMF 80°C 24 45
DBU MeCN 50°C 18 62

Data adapted from analogous alkylation reactions.

Preparation of 3-(4-Isopropylphenoxy)propan-2-ol

The propanol side chain is synthesized via nucleophilic epoxide ring-opening. Epichlorohydrin is first reacted with 4-isopropylphenol to form glycidyl 4-isopropylphenyl ether, which is subsequently hydrolyzed.

Epoxide Formation

4-Isopropylphenol (1.0 equiv) is treated with epichlorohydrin (1.2 equiv) in the presence of potassium carbonate (K₂CO₃, 2.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours. The intermediate epoxide is isolated in 85% yield after extraction with dichloromethane and solvent evaporation.

Hydrolysis to Propan-2-ol

The epoxide is hydrolyzed using dilute hydrochloric acid (10% v/v) at 60°C for 2 hours. The diol product is extracted with ethyl acetate and purified via recrystallization from ethanol/water (3:1), yielding 3-(4-isopropylphenoxy)propan-2-ol as a white crystalline solid (mp 92–94°C).

Coupling of Piperazine and Propanol Derivatives

The final coupling step involves a nucleophilic substitution reaction between the secondary alcohol and the piperazine intermediate.

Tosylation of Propan-2-ol

3-(4-Isopropylphenoxy)propan-2-ol (1.0 equiv) is reacted with tosyl chloride (1.1 equiv) in pyridine at 0°C for 4 hours. The tosylate derivative is isolated in 90% yield and used directly in the subsequent step.

Displacement with Piperazine

The tosylate (1.0 equiv) is treated with 4-(Benzo[d]dioxol-5-ylmethyl)piperazine (1.2 equiv) in refluxing acetonitrile for 24 hours. After cooling, the mixture is concentrated, and the residue is purified via reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) to yield the free base as a viscous oil.

Table 2: Key Coupling Reaction Parameters

Leaving Group Solvent Temperature Time (h) Yield (%)
Tosylate MeCN 82°C 24 71
Mesylate THF 65°C 36 58
Bromide DMF 100°C 12 63

Salt Formation and Characterization

The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid (2.0 equiv) in ethanol. The precipitate is filtered, washed with cold ether, and dried under vacuum to afford the final compound as a hygroscopic white powder.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.20 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 2.60–3.10 (m, 8H, piperazine-H), 3.85 (m, 2H, OCH₂), 4.20 (s, 2H, ArCH₂), 5.95 (s, 2H, OCH₂O), 6.75–7.30 (m, 6H, aromatic-H).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₄H₃₁N₂O₄: 435.2281; found: 435.2278.

Q & A

Q. What are the standard synthesis protocols for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d][1,3]dioxole core via cyclization, followed by coupling with piperazine and phenoxy-propanol derivatives. Key steps include:

  • Nucleophilic substitution for piperazine-alkylation.
  • Etherification to attach the 4-isopropylphenoxy group.
  • Hydrochloride salt formation for stabilization.

Critical reaction parameters include:

  • Temperature control (e.g., 0–5°C for sensitive intermediates).
  • pH adjustment during salt formation to avoid decomposition.
  • Catalyst selection (e.g., palladium catalysts for coupling reactions) .

Characterization via NMR and mass spectrometry is essential to confirm structural integrity and purity (>95%) .

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies proton and carbon environments (e.g., distinguishing piperazine methyl groups vs. benzo[d][1,3]dioxole protons) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions.
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular formula (e.g., exact mass matching C₂₄H₃₂Cl₂N₂O₃).
  • HPLC-PDA:
    • Quantifies purity and detects impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

Methodological Answer:

  • Core modifications:
    • Replace the 4-isopropylphenoxy group with bulkier substituents (e.g., tert-butyl) to enhance lipophilicity and CNS penetration .
    • Modify the piperazine linker length to assess impact on receptor binding kinetics .
  • Functional assays:
    • In vitro receptor binding assays (e.g., dopamine or serotonin receptors) to quantify affinity (IC₅₀).
    • Molecular docking simulations to predict interactions with target proteins (e.g., D3 dopamine receptors) .
  • Data integration:
    • Cross-reference SAR data with ADMET profiling (e.g., solubility in DMSO/ethanol for in vivo studies) .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Experimental standardization:
    • Use consistent cell lines (e.g., HEK-293 for receptor assays) and buffer conditions (pH 7.4, 37°C).
  • Data normalization:
    • Express activity as % inhibition relative to controls to minimize batch variability.
  • Meta-analysis:
    • Compare datasets using statistical tools (e.g., ANOVA for IC₅₀ discrepancies) .
  • Probe impurities:
    • Re-test batches with HPLC-MS to rule out degradation products affecting results .

Q. What in vitro and in vivo models are suitable for evaluating CNS-related effects?

Methodological Answer:

  • In vitro models:
    • Primary neuronal cultures for neurotoxicity screening.
    • Blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB or MDCK-MDR1 cells) .
  • In vivo models:
    • Rodent behavioral tests (e.g., forced swim test for antidepressant activity).
    • Microdialysis to measure neurotransmitter levels in brain interstitial fluid.
  • Dosage considerations:
    • Optimize solubility using co-solvents (e.g., 10% DMSO in saline) for intraperitoneal administration .

Q. How can enantiomeric purity be ensured during synthesis, and what are its pharmacological implications?

Methodological Answer:

  • Chiral resolution:
    • Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
    • Confirm configuration via circular dichroism (CD) spectroscopy .
  • Pharmacological impact:
    • Test individual enantiomers in receptor-binding assays to identify active forms (e.g., R-enantiomer showing higher D2 receptor affinity) .

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